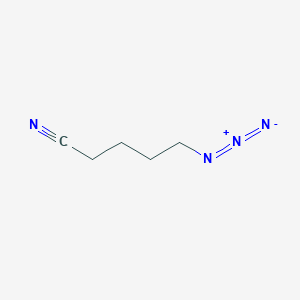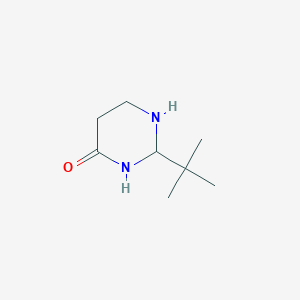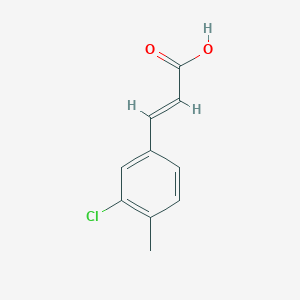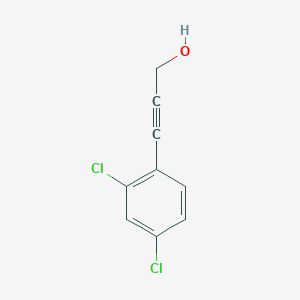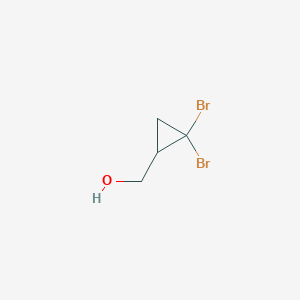
2,2-Dibromocyclopropane-1-methanol
Vue d'ensemble
Description
2,2-Dibromocyclopropane-1-methanol (DBCM) is a cyclic organic compound that has been extensively studied for its antimicrobial properties. It was first synthesized in 1949 by the reaction of cyclopropanone and bromine. Since then, various synthesis methods have been developed to improve the yield and purity of DBCM.
Applications De Recherche Scientifique
1. Synthesis of 1,2-Oxazepine Derivatives
2,2-Dibromocyclopropane-1-methanol is used in the synthesis of enantiopure 5-bromo-1,2-oxazepine derivatives, which are significant for further synthetic elaborations. This process involves dibromocyclopropane intermediates reacting with methanol under ring enlargement conditions (Al-Harrasi et al., 2010).
2. Reaction with Benzaldehydes
Studies have shown that cyclopropanes like 2,2-dimethoxy-3,3-dicyanospiro[cyclopropane-1,9'-[9H]fluorene], when reacted with methanol, produce significant ring-opening products. This reaction behavior highlights the versatility of cyclopropane derivatives in chemical reactions (Śliwińska et al., 2007).
3. Enantiomeric Conversion and Ring Cleavage
The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid, a compound structurally similar to 2,2-Dibromocyclopropane-1-methanol, through crystallization demonstrates the potential for enantiomeric separation and ring cleavage leading to the production of valuable derivatives (Kovalenko & Kulinkovich, 2011).
4. Kinetics in Thermal Decomposition
The kinetics and mechanism of the gas-phase thermal decomposition of cis-2-methylcyclopropane methanol, a compound closely related to 2,2-Dibromocyclopropane-1-methanol, provide insights into the stability and reactivity of cyclopropane derivatives under various conditions (Nisar et al., 2008).
5. Halohydroxylation Reactions
Research on the halohydroxylation of alkylidenecyclopropanes, utilizing compounds like 2,2-Dibromocyclopropane-1-methanol, has led to the synthesis of a variety of halocyclopropyl-methanol and 3-halo-but-3-en-1-ol derivatives, broadening the scope of synthetic applications in chemistry (Yang et al., 2009).
Propriétés
IUPAC Name |
(2,2-dibromocyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGWTNZMORMBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Br)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303380 | |
| Record name | 2,2-Dibromocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dibromocyclopropane-1-methanol | |
CAS RN |
22084-99-7 | |
| Record name | 2,2-Dibromocyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22084-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dibromocyclopropanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




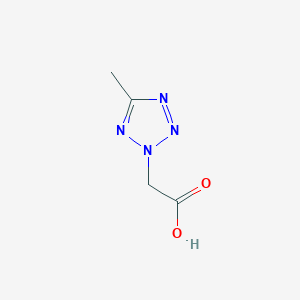
![Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate](/img/structure/B3381140.png)
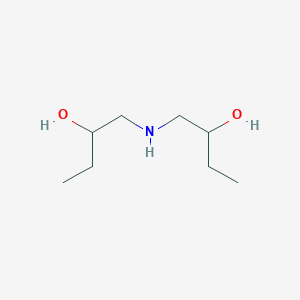
![3-{1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}propanoic acid](/img/structure/B3381162.png)


